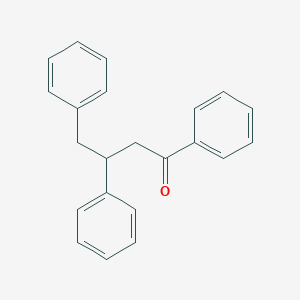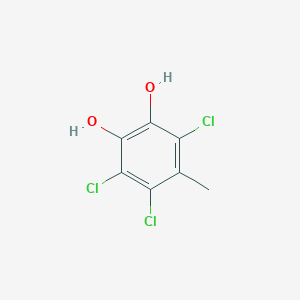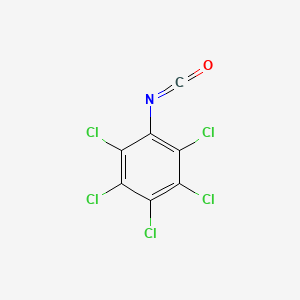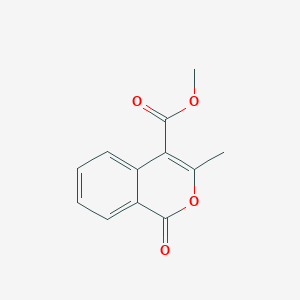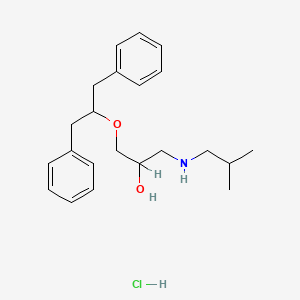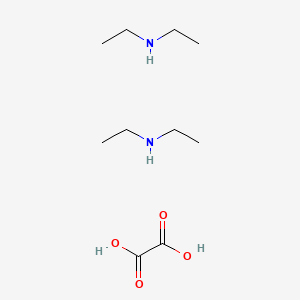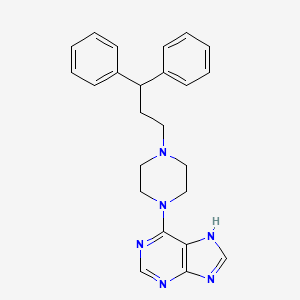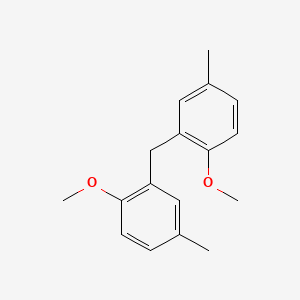
1,1'-Methylenebis(2-methoxy-5-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(2-methoxy-5-methylbenzene) is an organic compound with the molecular formula C17H20O2 It is characterized by two benzene rings connected by a methylene bridge, with each benzene ring substituted by a methoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(2-methoxy-5-methylbenzene) can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-5-methylbenzyl chloride with formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the methylene bridge between the two benzene rings.
Industrial Production Methods: In an industrial setting, the production of 1,1’-Methylenebis(2-methoxy-5-methylbenzene) may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Methylenebis(2-methoxy-5-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the benzene rings.
Scientific Research Applications
1,1’-Methylenebis(2-methoxy-5-methylbenzene) has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-Methylenebis(2-methoxy-5-methylbenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the benzene rings influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparison with Similar Compounds
1,1’-Methylenebis(2-methylbenzene): Lacks the methoxy groups, resulting in different chemical properties and reactivity.
1,1’-Methylenebis(2-methoxybenzene): Lacks the methyl groups, affecting its steric and electronic characteristics.
1,1’-Methylenebis(4-methyl-2-methoxybenzene): The position of the methyl group is different, leading to variations in reactivity and applications.
Uniqueness: 1,1’-Methylenebis(2-methoxy-5-methylbenzene) is unique due to the specific arrangement of methoxy and methyl groups on the benzene rings. This configuration imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
32229-23-5 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-methoxy-2-[(2-methoxy-5-methylphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C17H20O2/c1-12-5-7-16(18-3)14(9-12)11-15-10-13(2)6-8-17(15)19-4/h5-10H,11H2,1-4H3 |
InChI Key |
OAEZJDCWMOGIRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC2=C(C=CC(=C2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


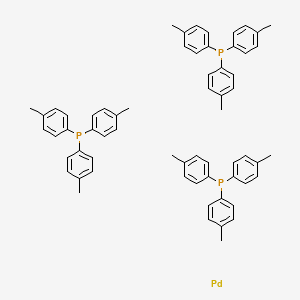
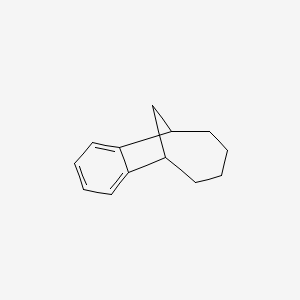
![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
